1-Bromo-4-(trifluoromethyl)naphthalene
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Overview
Description
1-Bromo-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Reduction Reactions: The compound can be reduced to 4-(trifluoromethyl)naphthalene using reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield various substituted naphthalenes.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in the formation of 4-(trifluoromethyl)naphthalene.
Scientific Research Applications
1-Bromo-4-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is employed in the study of biological systems, where its derivatives may serve as probes or inhibitors.
Medicine: Research into its potential therapeutic applications includes the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which 1-Bromo-4-(trifluoromethyl)naphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
- 1-Bromo-4-methyl-naphthalene
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Bromo-4-(trifluoromethyl)benzene
Uniqueness: 1-Bromo-4-(trifluoromethyl)naphthalene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C11H6BrF3 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-bromo-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
YTHHXZDZDISIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(F)(F)F |
Origin of Product |
United States |
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